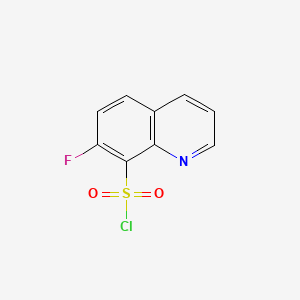

7-Fluoroquinoline-8-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-7(11)4-3-6-2-1-5-12-8(6)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDQKSWUOLQECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)S(=O)(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoroquinoline 8 Sulfonyl Chloride

The preparation of 7-fluoroquinoline-8-sulfonyl chloride can be approached by first synthesizing the 7-fluoroquinoline (B188112) core, followed by introducing the sulfonyl chloride group, or by constructing the quinoline (B57606) ring from precursors already bearing the required functionalities. The following sections outline the relevant synthetic strategies for these transformations.

Chemical Reactivity and Derivatization Pathways of 7 Fluoroquinoline 8 Sulfonyl Chloride

Nucleophilic Substitution Reactions for Sulfonamide Formation

The reaction of 7-fluoroquinoline-8-sulfonyl chloride with amines is a cornerstone of its chemical utility, leading to the formation of a diverse range of sulfonamides. This transformation is a testament to the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which readily reacts with nucleophilic amines.

Coupling with Primary and Secondary Amines

The formation of sulfonamides from this compound and primary or secondary amines is a robust and widely applicable reaction. libretexts.org This process, often carried out under basic conditions to neutralize the hydrochloric acid byproduct, allows for the direct linkage of the 7-fluoroquinoline-8-sulfonyl moiety to a wide array of amine-containing substrates. libretexts.org The general reaction scheme involves the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of a sulfonamide bond. The reaction's efficiency can be influenced by the steric and electronic properties of the amine.

A variety of bases and solvent systems can be employed to facilitate this transformation. For instance, pyridine (B92270) is often used as both a base and a solvent. The choice of conditions can be tailored to the specific substrates being used to maximize the yield and purity of the resulting sulfonamide. ekb.eg

Table 1: Representative Examples of Sulfonamide Formation

| Amine Reactant | Product | Reaction Conditions |

| Primary Aliphatic Amine | N-Alkyl-7-fluoroquinoline-8-sulfonamide | Base (e.g., pyridine, triethylamine), Solvent (e.g., dichloromethane, THF) |

| Secondary Aliphatic Amine | N,N-Dialkyl-7-fluoroquinoline-8-sulfonamide | Base (e.g., pyridine, triethylamine), Solvent (e.g., dichloromethane, THF) |

| Primary Aromatic Amine | N-Aryl-7-fluoroquinoline-8-sulfonamide | Base (e.g., pyridine, triethylamine), Solvent (e.g., dichloromethane, THF) |

| Secondary Aromatic Amine | N-Aryl-N-alkyl-7-fluoroquinoline-8-sulfonamide | Base (e.g., pyridine, triethylamine), Solvent (e.g., dichloromethane, THF) |

This table is illustrative and specific reaction conditions and yields would be dependent on the specific substrates and literature procedures.

Integration with Complex Heterocyclic Amine Substrates

The reactivity of this compound extends to more complex amine substrates, including those containing heterocyclic motifs. mdpi.com This allows for the synthesis of elaborate molecular architectures that combine the quinoline (B57606) core with other biologically relevant heterocyclic systems. mdpi.com The coupling with heterocyclic amines follows the same fundamental nucleophilic substitution mechanism.

The synthesis of such hybrid molecules is of significant interest as it allows for the exploration of new chemical space and the potential for synergistic effects arising from the combination of different pharmacophores. mdpi.com For example, the reaction with piperazine (B1678402) derivatives can lead to compounds with extended structures and multiple points for further functionalization. nih.gov

Green Chemistry Approaches in Sulfonamide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For sulfonamide synthesis, this has led to the exploration of "green chemistry" approaches that minimize the use of hazardous solvents and reagents. sci-hub.sescilit.com One such approach involves conducting the reaction in an aqueous medium, often using a mild inorganic base like sodium carbonate to neutralize the generated HCl. sci-hub.semdpi.com This method not only reduces the environmental impact but can also simplify the work-up procedure and, in some cases, lead to high yields of the desired sulfonamides. sci-hub.semdpi.com

Other green strategies include the use of solvent-free reaction conditions or the application of catalysis to improve efficiency and reduce waste. sci-hub.se While specific examples for this compound are not extensively documented in the provided search results, the general principles of green sulfonamide synthesis are directly applicable. sci-hub.semdpi.comgoogle.com

Esterification Reactions for Sulfonate Ester Synthesis with Alcohols and Phenols

Beyond its reaction with amines, this compound is a valuable reagent for the synthesis of sulfonate esters through reactions with alcohols and phenols. youtube.comresearchgate.net This transformation, analogous to the formation of sulfonamides, involves the nucleophilic attack of the hydroxyl group of an alcohol or phenol (B47542) on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com The resulting sulfonate esters are themselves versatile intermediates in organic synthesis. libretexts.org

The reaction is typically carried out in the presence of a base, such as pyridine, to activate the alcohol or phenol and to scavenge the HCl byproduct. youtube.comyoutube.com The choice of reaction conditions can influence the outcome, particularly with sterically hindered alcohols. youtube.com For instance, less sterically hindered primary alcohols tend to react more readily than more hindered secondary or tertiary alcohols. youtube.com

The formation of sulfonate esters from this compound allows for the introduction of the 7-fluoroquinoline-8-sulfonyl moiety onto a wide range of alcohol- and phenol-containing molecules, thereby expanding the accessible chemical diversity. nih.gov

Table 2: Synthesis of Sulfonate Esters

| Reactant | Product | General Reaction Conditions |

| Primary Alcohol | Alkyl 7-fluoroquinoline-8-sulfonate | Base (e.g., pyridine), Solvent (e.g., dichloromethane) |

| Secondary Alcohol | sec-Alkyl 7-fluoroquinoline-8-sulfonate | Base (e.g., pyridine), Solvent (e.g., dichloromethane) |

| Phenol | Phenyl 7-fluoroquinoline-8-sulfonate | Base (e.g., pyridine), Solvent (e.g., dichloromethane) |

This table provides a general overview. Specific conditions and yields depend on the particular substrates and published methods.

Formation of Sulfones via Carbon-Sulfur Bond Formation

The synthesis of sulfones represents another important derivatization pathway for this compound. This class of compounds is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms.

Metal-Catalyzed Cross-Coupling Reactions (e.g., with organozinc reagents)

A powerful method for the formation of carbon-sulfur bonds to generate sulfones involves metal-catalyzed cross-coupling reactions. nih.govcore.ac.uk While the direct coupling of sulfonyl chlorides with organometallic reagents can sometimes be challenging, alternative strategies have been developed. One such strategy involves the use of organozinc reagents. nih.gov

In a general sense, organozinc reagents can react with a sulfur dioxide source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form a zinc sulfinate salt in situ. bohrium.com This intermediate can then be reacted with an electrophile. While the direct reaction of this compound with an organozinc reagent to form a sulfone is not explicitly detailed in the provided search results, related methodologies suggest its feasibility. For instance, less electron-rich aryl and heteroarylzinc reagents have been shown to react with 2,4,6-trichlorophenyl chlorosulfate (B8482658) to produce sulfonyl chlorides in situ, which are then converted to sulfonamides. nih.gov This indicates the potential for similar reactivity patterns with this compound.

Iron-catalyzed cross-coupling reactions between sulfonyl chlorides and Grignard reagents have also been reported as an effective method for C-C bond formation via a desulfinylative pathway. core.ac.uk This highlights the potential of transition metal catalysis in activating sulfonyl chlorides for bond-forming reactions, which could conceptually be extended to C-S bond formation for sulfone synthesis.

Radical Pathways in Sulfonyl Chloride Reactivity

While ionic pathways dominate many reactions of sulfonyl chlorides, the generation of sulfonyl radicals (RSO₂•) opens up alternative routes for C-S bond formation. These reactive intermediates can be formed from aryl sulfonyl chlorides, including quinoline derivatives, under specific conditions, most notably through photoredox catalysis.

Visible-light photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from stable precursors like sulfonyl chlorides. nih.govresearchgate.net In a typical process, a photocatalyst, upon excitation with visible light, can initiate an electron transfer process. This can lead to the homolytic cleavage of the S-Cl bond in this compound, generating the corresponding 7-fluoroquinoline-8-sulfonyl radical.

Once formed, this sulfonyl radical can participate in various transformations. A prominent application is its addition to unsaturated systems. For instance, sulfonyl radicals readily add to electron-deficient olefins, such as acrylates and vinyl ketones, in reactions that are often efficient and exhibit broad substrate tolerance. organic-chemistry.org Another significant pathway is the radical-radical cross-coupling of sulfonyl chlorides with partners like organotrifluoroborate salts. nih.govresearchgate.net This method allows for the direct synthesis of diverse sulfone compounds under redox-neutral conditions. These strategies represent a modern approach to forming C-S bonds that avoids harsh reagents and offers a high degree of control.

Table 1: Illustrative Radical Reactions of Aryl Sulfonyl Chlorides Note: This table presents general radical reaction pathways applicable to aryl sulfonyl chlorides. Specific data for this compound is not available but these reactions are considered plausible.

| Reaction Type | Radical Source | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Radical Addition | Aryl Sulfonyl Chloride | Electron-Deficient Olefins (e.g., acrylates) | Iridium Photoredox Catalyst, Blue LED Light | Dialkyl Sulfones |

| Radical-Radical Cross-Coupling | Aryl Sulfonyl Chloride | Potassium Alkyl/Aryl Trifluoroborates | Visible-Light Photoredox Catalyst (e.g., fac-Ir(ppy)₃) | Alkyl/Aryl Sulfones |

Annulation Reactions and Construction of Fused Heterocyclic Systems

The this compound moiety serves as a valuable starting point for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the initial conversion of the sulfonyl chloride into a sulfonamide, followed by an intramolecular cyclization event that builds a new ring onto the quinoline framework.

The reaction of this compound with a primary or secondary amine readily yields the corresponding quinoline-8-sulfonamide (B86410). nih.govnih.govmdpi.com The sulfonamide group, with its N-H bonds, provides a handle for subsequent cyclization reactions. The molecular structure of quinoline-8-sulfonamide reveals that the sulfamoyl NH₂ group can engage in intramolecular hydrogen bonding with the quinoline nitrogen atom, which can influence its conformational preference and reactivity. nih.govnih.gov

While direct annulation using the sulfonyl chloride is uncommon, the derived sulfonamides or related intermediates can undergo intramolecular cyclization to form tetracyclic fused quinolines. nih.gov For example, intramolecular Friedel-Crafts reactions are a powerful method for forming new rings. nih.gov An appropriately substituted sulfonamide derivative, upon activation, could cyclize onto an activated position of an adjacent aromatic ring. Literature precedents show the synthesis of isoindolo[2,1-a]quinolines from precursors that undergo intramolecular Friedel-Crafts acylation. nih.gov Similarly, other strategies like condensation-cyclization reactions are employed to build fused systems like thiazolo[c]quinolines from appropriately functionalized quinoline precursors. researchgate.net These established synthetic strategies for creating fused quinolines highlight the potential of 7-fluoroquinoline-8-sulfonamide derivatives as key intermediates in the construction of novel polycyclic heteroaromatic compounds. nih.govresearchgate.net

Electrophilic Aromatic Substitution Reactions on Activated Substrates

In addition to undergoing nucleophilic substitution at the sulfur atom, this compound can itself act as an electrophile in Friedel-Crafts type sulfonylation reactions. This process allows for the direct attachment of the 7-fluoroquinoline-8-sulfonyl moiety to other activated aromatic or heteroaromatic rings, leading to the formation of diaryl sulfones.

The classic Friedel-Crafts sulfonylation involves the reaction of an arenesulfonyl chloride with an electron-rich aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov However, research has expanded to include a variety of more modern and milder catalytic systems that promote this transformation efficiently. nih.govnih.gov These catalysts are often employed to improve yields, enhance regioselectivity, and increase the functional group tolerance of the reaction. The reaction proceeds via the generation of a highly electrophilic sulfonylium cation (or a related complex) which is then attacked by the activated aromatic substrate.

Table 2: Catalytic Systems for Friedel-Crafts Sulfonylation with Aryl Sulfonyl Chlorides

| Catalyst System | Substrate | Reaction Type | Key Feature |

|---|---|---|---|

| Triflic acid (TfOH) | Arenes | Homogeneous Catalysis | Strong Brønsted acid catalyst, good to excellent yields. nih.gov |

| Bismuth(III) triflate (Bi(OTf)₃) | Arenes | Homogeneous Lewis Acid Catalysis | Mild and efficient for sulfonylation. nih.gov |

| Fe³⁺-montmorillonite | Arenes | Heterogeneous Solid Acid Catalysis | Reusable, eco-friendly clay catalyst with high activity. nih.gov |

| Zeolite Beta / Zeolite Y | Arenes | Heterogeneous Solid Acid Catalysis | Shape-selective, reusable catalyst. nih.gov |

| Aluminum Chloride (AlCl₃) | Arenes | Classic Lewis Acid Catalysis | Standard, highly active catalyst for Friedel-Crafts reactions. nih.gov |

Reductive Transformations to Sulfinic Acids or Thiols

The sulfonyl chloride group is readily reduced to lower oxidation states of sulfur, primarily affording the corresponding sulfinic acids or, upon more extensive reduction, thiols. These transformations provide access to important synthetic intermediates.

The reduction of an aryl sulfonyl chloride to an aryl thiol is a common and useful transformation. researchgate.net Several methods exist to achieve this. Catalytic hydrogenation is an effective approach, typically employing a palladium-based catalyst under a hydrogen atmosphere. mdpi.comresearchgate.netmdpi.com To neutralize the hydrogen chloride byproduct formed during the reaction, a mild base is often included. mdpi.com Another well-established method involves the use of triphenylphosphine (B44618) in a suitable solvent like toluene, which provides an efficient and convenient route to arylthiols. researchgate.netresearchgate.net Older, classical methods include the use of reducing metals like zinc powder in acidic media. mdpi.com

Partial reduction of the sulfonyl chloride can lead to the formation of the corresponding sulfinic acid or its salt. This can sometimes occur as a side reaction during the reduction to a thiol, particularly if the reaction conditions are not sufficiently forcing. researchgate.net The controlled synthesis of sulfinic acids from sulfonyl chlorides can also be achieved under specific reductive conditions, providing versatile building blocks for the synthesis of other sulfur-containing compounds.

Table 3: Methods for Reduction of Aryl Sulfonyl Chlorides

| Product | Reagent(s) | Conditions | Key Features |

|---|---|---|---|

| Aryl Thiol | H₂ / Palladium Catalyst | Moderate H₂ pressure, often with a mild base | Catalytic method, good selectivity. mdpi.commdpi.com |

| Aryl Thiol | Triphenylphosphine (PPh₃) | Toluene, heat | Convenient, non-catalytic metal-free reduction. researchgate.netresearchgate.net |

| Aryl Thiol | Zinc / Acid (e.g., H₂SO₄) | Aqueous or alcoholic solvent | Classic method, generates metal salt waste. mdpi.com |

| Aryl Thiol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., THF) | Powerful, non-selective reducing agent. mdpi.com |

| Sulfinic Acid | Controlled reduction (e.g., Na₂SO₃) | Aqueous solution | Partial reduction yields the sulfinate salt. |

Applications of 7 Fluoroquinoline 8 Sulfonyl Chloride As a Versatile Synthetic Building Block

Scaffold Construction for Complex Heterocyclic Architectures

The rigid quinoline (B57606) framework of 7-fluoroquinoline-8-sulfonyl chloride serves as an excellent starting point for the assembly of more intricate heterocyclic structures. Its inherent chemical features can be leveraged to build novel molecular architectures with potential biological activities.

Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy to develop agents with dual modes of action or improved pharmacological profiles. mdpi.com this compound is an ideal substrate for creating such hybrids. The sulfonyl chloride group can act as a chemical linker to conjugate the fluoroquinolone scaffold to other bioactive molecules, such as natural products, other antibiotics, or various heterocyclic motifs. nih.govdigitellinc.comdergipark.org.tr For instance, reaction with a nucleophilic group (e.g., an amine or hydroxyl) on a second molecule results in a stable sulfonamide or sulfonate ester bridge, yielding a single chimeric molecule. mdpi.com This approach has been successfully used to combine fluoroquinolones with moieties like oxazolidinones, triazoles, and aminoglycosides, aiming to overcome bacterial resistance and broaden the spectrum of activity. mdpi.comdergipark.org.trcapes.gov.br

| Partner Class | Example Nucleophile | Resulting Linkage | Rationale for Hybridization |

|---|---|---|---|

| Aminoglycoside Antibiotics | Neomycin (containing amino groups) | Sulfonamide | Combine protein synthesis inhibition with DNA gyrase inhibition. capes.gov.br |

| Flavonoids | Naringenin (containing phenolic hydroxyls) | Sulfonate Ester | Integrate efflux pump inhibition with topoisomerase inhibition. |

| Triazole Derivatives | Aminotriazole | Sulfonamide | Access novel chemical space with potential antifungal or antiviral activity. dergipark.org.tr |

| Oxazolidinone Antibiotics | Linezolid analogues with a free amine | Sulfonamide | Create dual-action antibacterial agents targeting different ribosomal and DNA pathways. mdpi.com |

The sulfonyl chloride moiety is not only a linker for intermolecular reactions but can also participate in intramolecular cyclizations to create novel, fused heterocyclic systems. nih.gov By first introducing a suitable nucleophilic tether at the C-7 position of this compound, a subsequent intramolecular reaction can be triggered. For example, substitution of the C-7 fluorine with a diamine or an amino alcohol would position a nucleophile capable of attacking the electrophilic sulfonyl chloride at C-8. This cascade would forge a new ring fused to the quinoline core, incorporating a bioisosterically important endocyclic sulfonamide fragment. nih.gov Such strategies have been employed to generate a variety of nitrogen- and sulfur-containing ring systems, including benzothiadiazepines and other medium-sized heterocycles, which are of significant interest in drug discovery. nih.govnih.govnih.gov The resulting polycyclic structures dramatically alter the three-dimensional shape of the parent molecule, opening avenues to new biological targets. mdpi.comrsc.org

The reactivity of the sulfonyl chloride group makes it suitable for conjugating the fluoroquinolone unit to larger molecular systems, including polymers and other macromolecules. nih.gov This is achieved by reacting this compound with polymeric materials bearing nucleophilic functional groups like amines or hydroxyls. For example, polystyrene resins functionalized with sulfonyl chloride have been used as solid supports for the synthesis of nitrogen-containing heterocycles. nih.gov In a similar vein, this compound can be used as a reagent to label or modify macromolecules, imparting the specific physicochemical properties of the fluoroquinolone moiety onto the larger structure. This can be useful for developing targeted drug delivery systems, diagnostic tools, or functionalized biomaterials.

Design and Synthesis of Chemical Libraries for Structure-Activity Relationship (SAR) Studies

A systematic exploration of how structural modifications affect biological activity is the essence of SAR studies. This compound is an outstanding platform for generating diverse chemical libraries for such investigations due to its two distinct points of chemical modification. researchgate.netyoutube.com

The substituent at the C-7 position of the fluoroquinolone core is a critical determinant of antibacterial potency, spectrum, and target preference. nih.govmdpi.com Extensive research has shown that introducing various nitrogen-containing heterocycles, such as piperazine (B1678402) or pyrrolidine (B122466) rings, at this position significantly influences the drug's interaction with bacterial topoisomerases. nih.govcapes.gov.bryoutube.com Using this compound as a starting material, a primary library of compounds can be synthesized by reacting it with a diverse set of amines. The nucleophilic substitution of the C-7 fluorine atom is a well-established and high-yielding reaction, allowing for the introduction of a wide array of substituents. mdpi.comresearchgate.net This provides a straightforward method for creating a panel of analogs with systematic variations at the key C-7 position, which is fundamental for probing the SAR of new fluoroquinolone scaffolds. nih.gov

| C-7 Amine Reagent | Resulting C-7 Substituent | Known Impact on Fluoroquinolone Activity |

|---|---|---|

| Piperazine | Piperazinyl | Broad-spectrum activity, particularly against Gram-negative bacteria. youtube.com |

| 3-Methylpiperazine | 3-Methylpiperazinyl | Improved activity against certain Gram-positive pathogens. |

| Pyrrolidine | Pyrrolidinyl | Enhanced potency and favorable pharmacokinetic properties. youtube.com |

| 4-Aminophenylpiperazine | 4-Aminophenylsulfonyl-1-piperazinyl | Shifts enzyme target preference and enhances activity. capes.gov.br |

| Benzimidazole | Benzimidazol-1-yl | Potent activity against specific strains like S. aureus. nih.gov |

The sulfonyl chloride group at the C-8 position serves as a powerful and versatile electrophilic handle for further diversification. sigmaaldrich.comnih.gov Once a library of C-7 diversified analogs has been created, the C-8 sulfonyl chloride can be reacted with a second library of nucleophiles, such as various alcohols, amines, or thiols. nih.govresearchgate.net This reaction, which typically proceeds under mild conditions, forms highly stable sulfonates, sulfonamides, or thiosulfonates, respectively. This two-dimensional combinatorial approach allows for the rapid generation of a large and structurally diverse matrix of compounds from a single core intermediate. By systematically varying the substituents at both the C-7 and C-8 positions, medicinal chemists can comprehensively map the SAR landscape, optimizing for potency, selectivity, and pharmacokinetic properties. The sulfonyl chloride acts as an orthogonal reactive site, enabling a late-stage functionalization strategy that is highly efficient for lead discovery and optimization. nih.gov

Precursor Role in Medicinal Chemistry Research and Lead Compound Development.mdpi.compharmainfonepal.com

The quinoline core is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. mdpi.compatsnap.com The introduction of a fluorine atom at the C7-position and a reactive sulfonyl chloride at the C8-position of the quinoline ring system makes this compound a highly attractive starting material for the generation of novel molecular entities with potential therapeutic applications. Modifications at these positions are known to significantly influence the biological activity, pharmacokinetic properties, and metabolic stability of quinoline-based compounds. nih.govnih.gov

The sulfonyl chloride moiety of this compound serves as a key functional handle for the introduction of a wide variety of substituents through reaction with nucleophiles such as amines, phenols, and thiols. This reactivity allows for the systematic construction of libraries of 7-fluoroquinoline-8-sulfonamide derivatives. These derivatives can be designed to interact with specific biological targets, including enzymes and receptors implicated in various diseases.

For instance, based on the known activities of related quinoline sulfonamides, derivatives of this compound could be explored as potential inhibitors of enzymes such as carbonic anhydrases or kinases, which are important targets in cancer therapy. cam.ac.ukmdpi.com The fluorine atom at the C7-position can enhance binding affinity and modulate the electronic properties of the molecule, potentially leading to improved potency and selectivity for the target protein. mdpi.com The development of such targeted ligands is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. pharmainfonepal.com

Table 1: Potential Biological Targets for Ligands Derived from this compound

| Biological Target Class | Potential Therapeutic Area | Rationale based on Analogous Compounds |

| Kinases | Cancer, Inflammatory Diseases | Quinoline-based kinase inhibitors are well-established. mdpi.com |

| Carbonic Anhydrases | Cancer, Glaucoma | Sulfonamides are a known class of carbonic anhydrase inhibitors. cam.ac.uk |

| DNA Gyrase/Topoisomerase | Bacterial Infections | Fluoroquinolones are known inhibitors of these bacterial enzymes. mdpi.comresearchgate.net |

| Proteases | Viral Infections, Cancer | The quinoline scaffold can be elaborated to fit into protease active sites. |

The derivatization of this compound allows for the exploration of novel pharmacophores, which are the essential molecular features responsible for a drug's biological activity. By reacting the sulfonyl chloride with a diverse set of amines and other nucleophiles, chemists can systematically vary the steric, electronic, and hydrogen-bonding properties of the resulting sulfonamide derivatives. nih.gov

This approach enables the investigation of structure-activity relationships (SAR), providing crucial insights into how different chemical modifications impact biological function. For example, the introduction of various heterocyclic rings or chiral side chains can lead to the discovery of new pharmacophoric elements that confer enhanced activity or novel mechanisms of action. The inherent modularity of this synthetic approach facilitates the rapid generation of compound libraries for high-throughput screening, accelerating the identification of promising lead compounds for further development. nih.gov

Table 2: Exemplary Derivatizations of this compound for Pharmacophore Exploration

| Reactant | Resulting Functional Group | Potential Pharmacophoric Contribution |

| Primary/Secondary Amines | Sulfonamide | Hydrogen bond donor/acceptor, introduction of diverse substituents. nih.gov |

| Amino Acids | Peptidomimetic Sulfonamide | Introduction of chirality and specific side-chain interactions. |

| Hydroxylated Compounds | Sulfonate Ester | Altered polarity and potential for new interactions. |

| Hydrazine Derivatives | Sulfonylhydrazide | Reactive handle for further functionalization. |

Contribution to Chemical Probe Development and Bioconjugation

The unique reactivity of the sulfonyl chloride group also positions this compound as a valuable building block for the creation of chemical probes and bioconjugation reagents. mskcc.org These tools are essential for studying biological processes in their native context.

A chemical probe is a small molecule designed to selectively interact with a specific protein or other biomolecule, allowing for the investigation of its function. mskcc.orgnih.gov Derivatives of this compound can be functionalized with reporter tags, such as fluorophores or biotin, to enable the visualization and isolation of their cellular targets. The quinoline scaffold itself possesses inherent fluorescent properties, which can be advantageous in the design of such probes. nih.gov

Furthermore, the sulfonyl chloride can be utilized in bioconjugation strategies, which involve the covalent attachment of a molecule to a biomolecule, such as a protein or antibody. cam.ac.ukresearchgate.net This can be used to create antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to an antibody that specifically targets cancer cells. While direct use of sulfonyl chlorides in bioconjugation can be challenging due to their high reactivity and potential for off-target reactions, they can be converted to more stable yet reactive functionalities suitable for this purpose. The development of site-specific bioconjugation methods is a rapidly advancing field, and versatile scaffolds like this compound could serve as a platform for creating novel conjugation reagents. cam.ac.ukresearchgate.net

Spectroscopic and Advanced Analytical Characterization Methodologies for 7 Fluoroquinoline 8 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 7-Fluoroquinoline-8-sulfonyl chloride. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural map of the molecule. researchgate.net

In the ¹H NMR spectrum of this compound, the aromatic protons of the quinoline (B57606) ring are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic system and the electron-withdrawing nature of the sulfonyl chloride and fluoro groups. uncw.edu The protons H-2, H-3, and H-4 on the pyridine (B92270) ring and H-5 and H-6 on the benzene (B151609) ring will exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) based on their positions and interactions with neighboring protons and the fluorine atom. The concentration of the sample can influence the chemical shifts due to potential π-π stacking interactions between quinoline rings. uncw.edu For sulfonamide derivatives, a characteristic singlet for the sulfonamide proton (-SO₂NH-) would typically appear at a significantly downfield shift, often between δ 8.7 and 10.5 ppm. rsc.orgnih.gov

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.8 - 9.0 | Doublet of doublets (dd) |

| H-3 | 7.5 - 7.7 | Doublet of doublets (dd) |

| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) |

| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) |

| H-6 | 7.6 - 7.8 | Triplet (t) or Doublet of doublets (dd) |

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The nine carbon atoms of the 7-fluoroquinoline (B188112) core will display distinct signals. Aromatic carbons in quinoline derivatives generally resonate in the range of δ 110-160 ppm. rsc.org The carbon atom bonded to the fluorine (C-7) will show a large one-bond coupling constant (¹JCF) and a significant downfield shift due to the high electronegativity of fluorine. The carbon atom attached to the sulfonyl chloride group (C-8) is also expected to be shifted downfield. In quinoline-sulfonamide derivatives, the carbon atom to which the sulfonyl group is attached typically appears in the δ 135–138 ppm range. nih.gov

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~138 |

| C-4a | ~148 |

| C-5 | ~128 |

| C-6 | ~125 |

| C-7 | ~160 (with large ¹JCF) |

| C-8 | ~135 |

| C-8a | ~140 |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and powerful technique for characterizing this compound and its derivatives. nih.govmdpi.com The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong signal sensitivity comparable to ¹H NMR. nih.govnih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. mdpi.com For this compound, the ¹⁹F spectrum would be expected to show a signal that is split into a multiplet due to coupling with adjacent protons (H-6). Analysis of these coupling constants (JFH) helps to confirm the position of the fluorine substituent on the quinoline ring. This technique is particularly valuable in fragment-based drug discovery for screening fluorinated compounds. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. nih.gov For this compound (C₉H₅ClFNO₂S), HRMS is essential to confirm the molecular formula by matching the experimentally measured mass of the molecular ion ([M]⁺ or [M+H]⁺) with the theoretically calculated exact mass. nih.govnih.gov Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom ([M-Cl]⁺) and the neutral loss of sulfur dioxide ([M-SO₂]⁺). acs.orgnih.gov HRMS can precisely measure the masses of these fragments, further corroborating the proposed structure.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₉H₅³⁵Cl¹⁹FNO₂³²S | 244.9714 |

| [M+H]⁺ | C₉H₆³⁵Cl¹⁹FNO₂³²S | 245.9792 |

| [M-Cl]⁺ | C₉H₅¹⁹FNO₂³²S | 210.0025 |

| [M-SO₂]⁺ | C₉H₅³⁵Cl¹⁹FN | 180.0121 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for assessing the purity and confirming the identity of synthesized compounds. rsc.org In a typical LC-MS analysis of this compound, the sample is first separated from by-products and impurities on an HPLC column. lcms.cz The retention time of the main peak provides an initial identifier for the compound. As the compound elutes from the column, it is introduced into the mass spectrometer, which provides a mass spectrum confirming the molecular weight of the peak at that specific retention time. researchgate.netnih.gov This dual-detection method is highly reliable for verifying both the identity and purity of the target molecule in a single analysis. nih.govnih.gov The technique is widely used for the analysis of related quinolone and sulfonamide compounds in various matrices. nih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy serves as a critical tool for the identification of key functional groups within the this compound molecule. The technique relies on the principle that molecular bonds and functional groups vibrate at specific frequencies. When infrared radiation is passed through a sample, absorption occurs at frequencies corresponding to these vibrations, resulting in a characteristic spectrum.

For sulfonyl chlorides, the most prominent and diagnostic absorption bands are associated with the sulfonyl group (SO₂Cl). These compounds exhibit strong, characteristic stretching vibrations for the sulfur-oxygen double bonds (S=O). Generally, sulfonyl chlorides display two distinct and intense bands corresponding to asymmetric and symmetric stretching modes. acdlabs.comcdnsciencepub.com The asymmetric stretching vibration typically appears in the region of 1410-1370 cm⁻¹, while the symmetric stretching vibration is observed at a lower frequency, generally between 1204-1166 cm⁻¹. acdlabs.com The presence of the electron-withdrawing fluorine atom and the quinoline ring in this compound can influence the precise position of these bands.

Another significant vibrational mode is the sulfur-chlorine (S-Cl) stretch. This absorption is typically found in the lower frequency region of the IR spectrum, often around 375 cm⁻¹. cdnsciencepub.com

The interpretation of the IR spectrum of this compound would therefore focus on identifying these key absorptions to confirm the presence of the sulfonyl chloride functional group. The following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (S=O) | Asymmetric Stretch | 1410 - 1370 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1204 - 1166 | Strong |

| Sulfur-Chlorine (S-Cl) | Stretch | ~375 | Strong |

| C-H (Aromatic) | Stretch | >3000 | Medium-Weak |

| C=N, C=C (Quinoline) | Ring Stretching | 1600 - 1450 | Medium-Variable |

This table presents generalized data for sulfonyl chlorides; specific values for this compound may vary.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for the separation, isolation, and purity evaluation of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique frequently used to monitor the progress of chemical reactions and to assess the purity of a sample. In the context of this compound, TLC can be employed to track its synthesis or its conversion into various derivatives.

The stationary phase is typically a thin layer of an adsorbent material, most commonly silica (B1680970) gel, coated onto a flat carrier such as a glass or aluminum plate. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases.

For fluoroquinolone compounds, various solvent systems have been reported for TLC analysis on silica gel plates. researchgate.net The choice of the mobile phase is crucial for achieving good separation. A common approach involves using a mixture of a relatively non-polar solvent and a more polar solvent, with the ratio adjusted to optimize the separation. Visualization of the separated spots is often achieved under UV light, as quinoline-containing compounds are typically UV-active. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, sensitivity, and speed compared to TLC. HPLC is particularly well-suited for the purity assessment of this compound and the analysis of its derivatives. nih.govnih.gov

In a typical HPLC setup for a compound like this compound, a reversed-phase column, such as a C18 column, is often used as the stationary phase. sigmaaldrich.comnih.gov The mobile phase usually consists of a mixture of an aqueous component (often containing a buffer or an acid like formic acid to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.comnih.gov

The components of the sample are separated based on their hydrophobic interactions with the stationary phase. Less polar components interact more strongly with the C18 stationary phase and thus elute later, while more polar components elute earlier. A detector, commonly a UV-Vis spectrophotometer set at a wavelength where the quinoline moiety absorbs strongly, is used to detect the eluting components. sigmaaldrich.com The retention time (the time it takes for a compound to travel from the injector to the detector) is a characteristic property of a compound under specific chromatographic conditions and is used for identification. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

| Parameter | Typical Conditions for Fluoroquinolone Analysis |

| Stationary Phase | Reversed-phase C18 silica gel |

| Mobile Phase | Gradient or isocratic mixture of water (with formic acid or buffer) and acetonitrile/methanol |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Flow Rate | ~1 mL/min |

| Column Temperature | Often maintained at a constant temperature (e.g., 35 °C) |

This table provides a general overview of HPLC conditions; specific parameters would be optimized for this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

To perform an X-ray crystallographic analysis, a single crystal of the compound of suitable size and quality is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to the complete molecular structure.

Future Research Directions and Innovative Opportunities

Development of More Sustainable and Green Synthetic Routes for 7-Fluoroquinoline-8-sulfonyl chloride

Traditional methods for the synthesis of quinolines and the installation of sulfonyl chloride groups often involve harsh reagents and conditions, such as chlorosulfonic acid, which presents significant handling and environmental challenges. mdpi.com Future research is geared towards developing more eco-friendly and sustainable synthetic pathways.

Key opportunities include:

Metal-Free Synthesis: Exploring metal-free reaction protocols is a significant trend in green chemistry. rsc.orgrsc.org For the quinoline (B57606) core, methods like the Doebner-von Miller reaction can be adapted to use water as a solvent, representing a rapid and green route. rsc.org For the sulfonylation step, developing metal-free conditions for the direct C-H sulfonylation of the 7-fluoroquinoline (B188112) precursor would be a major advancement.

Aqueous Phase Synthesis: The use of water as a solvent is highly desirable for green chemistry. Research into the oxyhalogenation of corresponding thiol or disulfide precursors using reagents like oxone-KX (where X is Cl or Br) in water has shown promise for creating sulfonyl chlorides under mild conditions. rsc.org Adapting such methods could eliminate the need for hazardous organic solvents.

Alternative Chlorinating Agents: Significant efforts have been directed toward finding alternatives to harsh chlorosulfonating agents. mdpi.com Methods employing combinations like N-chlorosuccinimide (NCS) with dilute hydrochloric acid or hydrogen peroxide with zirconium tetrachloride offer milder conditions for converting thiols or disulfides to sulfonyl chlorides. organic-chemistry.org Investigating the applicability of these systems for the synthesis of this compound from a suitable 7-fluoro-8-mercaptoquinoline precursor could lead to a safer and more efficient process.

Research into these green methodologies can lead to processes with higher atom economy, reduced waste (lower E-factor), and improved safety profiles, which are critical for industrial-scale manufacturing. mdpi.com

Exploration of Novel Chemo- and Regioselective Transformations of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a highly reactive functional group, but its reactivity can be finely tuned to achieve novel chemical transformations. Future research should focus on exploiting the unique electronic environment created by the fluoro-substituted quinoline ring to control the chemo- and regioselectivity of its reactions.

Dual-Role Reagents: One innovative approach involves using the sulfonyl chloride group for more than just sulfonylation. Research has shown that under specific conditions, sulfonyl chlorides can act as both a sulfonylation and chlorination reagent in reactions with quinoline N-oxides. rsc.org Exploring this dual reactivity with the N-oxide of 7-fluoroquinoline could provide a one-pot method to generate multifunctionalized quinoline derivatives.

Generation of Nucleophilic Sulfonyl Sources: A paradigm-shifting strategy involves the in-situ conversion of the electrophilic sulfonyl chloride into a nucleophilic sulfonyl source. mdpi.comnih.gov Recent studies have demonstrated that the reaction of sulfonyl chlorides with reagents like carbon disulfide (CS2) and diethylamine (B46881) can generate a nucleophilic species capable of C-H sulfonylation under mild, transition-metal-free conditions. mdpi.comnih.govresearchgate.net Applying this methodology to this compound could open up novel pathways for forming C-S bonds in complex molecular architectures.

Controlled Radical Reactions: Sulfonyl chlorides are excellent precursors for sulfonyl radicals under visible light photocatalysis. researchgate.net These radicals can participate in a variety of cascade reactions, such as sulfonylation-cyclization of dienes. researchgate.net Investigating the radical reactivity of this compound could lead to the synthesis of complex, polycyclic structures containing the quinoline core, which are of interest in medicinal chemistry and materials science.

The interplay between the sulfonyl chloride group and the fluorine atom on the quinoline ring is expected to offer unique selectivity, a key area for synthetic exploration. nih.govresearchgate.net

Expanding the Application Scope in the Synthesis of Advanced Functional Materials

Quinoline derivatives are integral to the development of advanced functional materials due to their unique photophysical and electronic properties. This compound serves as an ideal starting material for creating novel materials with tailored functionalities.

Chemosensors: Quinoline-based compounds are excellent scaffolds for fluorescent chemosensors. rsc.org The sulfonyl chloride group can be readily converted into sulfonamides, which can act as anion recognition sites. The fluorine atom can modulate the electronic properties and the Lewis acidity of the sensor, potentially enhancing its sensitivity and selectivity for specific anions like fluoride (B91410) or cyanide. rsc.org

Luminescent Materials: Quinoline-sulfonamide complexes with various metals (e.g., Zn²⁺, Cu²⁺, Co²⁺) have been studied for their photoluminescent properties. nih.gov Using this compound to synthesize a library of sulfonamide ligands for complexation could yield new materials with applications in organic light-emitting diodes (OLEDs) and bio-imaging. The fluorine substituent can influence the emission wavelengths and quantum yields of these complexes.

Biologically Active Molecules: The sulfonyl and sulfonamide functional groups are present in numerous drugs. mdpi.com The quinoline core itself is a privileged structure in medicinal chemistry, found in anticancer and antimicrobial agents. nih.govnih.gov this compound is a key precursor for synthesizing novel quinoline-5-sulfonamides and related derivatives, which could be screened for a wide range of biological activities. nih.gov

The ability to easily derivatize the sulfonyl chloride group makes this compound a versatile platform for generating libraries of functional molecules for high-throughput screening in materials science and drug discovery.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is transforming chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. mdpi.com The synthesis of both quinolines and sulfonyl chlorides are prime candidates for adaptation to continuous flow platforms.

Improved Safety and Control: Reactions involving highly exothermic steps or hazardous reagents, such as chlorosulfonation, are managed more safely in continuous flow reactors due to superior heat and mass transfer. mdpi.comrsc.org This allows for precise control over reaction parameters, minimizing the formation of impurities and improving process reliability. researchgate.net

Scalable Production: Continuous flow processes have been developed for the multi-hundred-gram scale production of aryl sulfonyl chlorides. mdpi.comresearchgate.net Similarly, scalable photochemical flow processes can generate quinoline products with throughputs exceeding one gram per hour. vapourtec.comucd.ie Integrating these technologies for a telescoped, multi-step synthesis of this compound would represent a significant manufacturing innovation. researchgate.net

Automated Library Synthesis: Automated flow-through systems can be used to generate libraries of compounds rapidly. acs.org By immobilizing a derivative of this compound on a solid support or using a "catch and release" protocol, a diverse range of sulfonamides or sulfonates can be synthesized by sequentially flowing different nucleophiles (e.g., amines, alcohols) through the reactor. acs.orgnih.gov This automated approach accelerates the discovery of new functional materials and drug candidates.

The adoption of flow chemistry and automation is a critical future direction for the efficient and safe production of this compound and its derivatives on an industrial scale. researchgate.net

Advanced Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry provides powerful tools for understanding molecular properties and predicting reaction outcomes, thereby accelerating the research and development process.

Rational Design of Functional Materials: Density Functional Theory (DFT) and other computational methods can be used to model the interaction between derivatives of this compound and target analytes or biological receptors. rsc.org By calculating properties such as frontier molecular orbital (FMO) energies, natural bond orbital (NBO) charges, and global reactivity parameters, researchers can rationally design novel chemosensors or drug candidates with optimized binding and electronic properties. rsc.org

Predicting Reaction Selectivity: Computational modeling can help elucidate reaction mechanisms and predict the chemo- and regioselectivity of transformations involving the sulfonyl chloride group. researchgate.net For instance, by modeling the transition states for reactions at different sites of the quinoline ring, researchers can identify conditions that favor a desired isomer, saving significant experimental time and resources.

Understanding Spectroscopic Properties: Time-dependent DFT (TD-DFT) calculations can predict the UV-visible and fluorescence spectra of novel materials derived from this compound. rsc.org This allows for the in-silico screening of compounds for specific photophysical properties before their synthesis, guiding the development of new dyes, probes, and luminescent materials.

Integrating advanced computational modeling into the research workflow will enable a more targeted and efficient exploration of the vast chemical space accessible from this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 7-fluoroquinoline-8-sulfonyl chloride, and how can reaction conditions be optimized for yield?

- Methodology :

- Begin with fluorination of the quinoline core using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

- Introduce the sulfonyl chloride group via chlorosulfonation, employing chlorosulfonic acid at 0–5°C to minimize side reactions.

- Optimize stoichiometry (e.g., molar ratios of quinoline:chlorosulfonic acid) and reaction time using Design of Experiments (DOE) to maximize yield.

- Purify via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and validate purity via HPLC (>98%) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology :

- Use ¹H/¹³C/¹⁹F NMR to confirm fluorination and sulfonyl chloride positions. For example, ¹⁹F NMR should show a distinct peak at δ -110 to -120 ppm for the C7-fluorine.

- Cross-validate with HPLC-MS (ESI+ mode) to confirm molecular ion peaks (expected [M+H]⁺ ~ 259.5 m/z).

- Resolve spectral contradictions (e.g., unexpected splitting in NMR) by repeating experiments under controlled humidity or using X-ray crystallography for structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Conduct reactions in a fume hood with <0.1 ppm airborne exposure limits.

- Use PPE: nitrile gloves, chemical-resistant aprons, and full-face shields.

- Quench waste with 10% sodium bicarbonate before disposal in designated halogenated waste containers. Partner with certified waste management services for incineration .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the sulfonation mechanism in synthesizing this compound?

- Methodology :

- Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to map the energy profile of sulfonation.

- Identify intermediates (e.g., sulfonic acid adducts) and transition states to explain regioselectivity at the C8 position.

- Validate computational results with kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What strategies mitigate hydrolysis or degradation of this compound under varying pH and temperature conditions?

- Methodology :

- Conduct stability studies:

| Condition | Degradation Rate (k, h⁻¹) | Major Degradant |

|---|---|---|

| pH 2 (0°C) | 0.002 | 8-sulfonic acid |

| pH 7 (25°C) | 0.015 | Quinoline-8-sulfonate |

- Store the compound in anhydrous acetonitrile at -20°C.

- Add stabilizers like molecular sieves (3Å) to absorb moisture during reactions .

Q. How should researchers design experiments to resolve contradictions in reactivity data between this compound and analogous compounds?

- Methodology :

- Perform comparative kinetic studies using stopped-flow techniques to measure sulfonation rates against analogs (e.g., 8-chloroquinoline derivatives).

- Use isotopic labeling (e.g., ¹⁸O in sulfonyl chloride) to track reaction pathways via mass spectrometry.

- Analyze steric/electronic effects via Hammett plots or computational electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.